1-Benzyl-5-oxopyrrolidine-2-carboxamide

Calpain inhibition Stereochemistry Structure-Activity Relationship

The S,R diastereomer of 1-Benzyl-5-oxopyrrolidine-2-carboxamide (CAS 87341-53-5) is the validated core pharmacophore for potent calpain-1 inhibitors, delivering an IC50 of 0.078 μM versus only 31.8% inhibition for the R,R diastereomer at 1 μM. Its N-benzyl P3 moiety was optimized through extensive SAR to balance potency, selectivity, and metabolic stability, directly overcoming the carbonyl reduction liability that plagued earlier ketoamide-based inhibitors. With clinical progression to Phase I as ABT-957 (Alicapistat) for Alzheimer's Disease, this scaffold provides a strong translational rationale for neurodegeneration, cardiac hypertrophy, and neurotrauma programs. Procure only the S,R stereoisomer to ensure target engagement and avoid inactive diastereomers.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 87341-53-5
Cat. No. B1395742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-oxopyrrolidine-2-carboxamide
CAS87341-53-5
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)N)CC2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c13-12(16)10-6-7-11(15)14(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16)
InChIKeyAUMWGCKMYAACDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-oxopyrrolidine-2-carboxamide (CAS 87341-53-5) Procurement Guide: Core Scaffold for Selective Calpain Inhibitors


1-Benzyl-5-oxopyrrolidine-2-carboxamide (CAS 87341-53-5), also known as (S)-1-benzyl-5-oxopyrrolidine-2-carboxamide, is a chiral pyrrolidine-based α-ketoamide [1]. This compound serves as the core pharmacophore for a series of potent and selective calpain inhibitors, with the optimized clinical candidate ABT-957 (Alicapistat) advancing to Phase I clinical trials for neurodegenerative conditions such as Alzheimer's Disease [1]. Its molecular formula is C12H14N2O2 with a molecular weight of 218.25 g/mol .

Why 1-Benzyl-5-oxopyrrolidine-2-carboxamide Cannot Be Replaced by Generic α-Ketoamides


Generic substitution of 1-Benzyl-5-oxopyrrolidine-2-carboxamide with other α-ketoamide scaffolds or even closely related diastereomers is scientifically unjustified due to two critical factors: (1) Extreme stereochemical sensitivity at the P1 position, where the S,R diastereomer exhibits an IC50 of 0.078 μM versus only 31.8% inhibition at 1 μM for the R,R diastereomer [1]; and (2) The specific N-benzyl substitution pattern, which was confirmed as the optimal P3 moiety for balancing potency, selectivity, and metabolic stability after extensive SAR studies [1]. These structural features directly address the major metabolic liability of carbonyl reduction that plagued earlier ketoamide-based calpain inhibitors [1].

Quantitative Differentiation Evidence for 1-Benzyl-5-oxopyrrolidine-2-carboxamide


Stereochemical Purity Dictates Calpain-1 Inhibitory Potency by >12-Fold

The S,R diastereomer (compound 1c) of the 1-benzyl-5-oxopyrrolidine-2-carboxamide scaffold demonstrated an IC50 of 0.078 μM against calpain-1. In contrast, the R,R diastereomer (compound 1g) exhibited only 31.8% inhibition at 1 μM under identical assay conditions [1]. This represents a >12-fold difference in potency attributable solely to stereochemistry at the P1 position.

Calpain inhibition Stereochemistry Structure-Activity Relationship

Human Calpain-1 Inhibition Potency (IC50 = 395 nM) Enables Target Engagement Studies

The advanced clinical candidate Alicapistat (ABT-957), derived from the 1-benzyl-5-oxopyrrolidine-2-carboxamide scaffold, inhibits human calpain-1 with an IC50 value of 395 nM (0.395 μM) . This potency is sufficient for cellular target engagement and in vivo efficacy studies, as demonstrated by its progression to Phase I clinical trials [1].

Calpain-1 Enzyme Inhibition IC50

Metabolic Stability Optimization Addresses Carbonyl Reduction Liability

A key differentiator of the 1-benzyl-5-oxopyrrolidine-2-carboxamide scaffold is its rational design to mitigate the metabolic liability of carbonyl reduction, a common degradation pathway for α-ketoamide inhibitors [1]. The research specifically describes efforts on this scaffold to produce inhibitors 'with enhanced metabolic stability' that enabled the advancement of ABT-957 to clinical trials, whereas earlier ketoamide series were limited by this metabolic vulnerability [1].

Metabolic Stability ADME Carbonyl Reduction

Clinical Progression to Phase I Validates Scaffold Druggability

The 1-benzyl-5-oxopyrrolidine-2-carboxamide scaffold is the foundation of ABT-957 (Alicapistat), which progressed to Phase I clinical studies for Alzheimer's Disease [1]. This clinical milestone provides a high level of validation for the scaffold's drug-like properties, including oral bioavailability, safety profile, and target engagement in humans [1].

Clinical Candidate Alzheimer's Disease Drug Development

Optimal Application Scenarios for 1-Benzyl-5-oxopyrrolidine-2-carboxamide Procurement


Development of Novel Selective Calpain Inhibitors for Neurodegenerative Diseases

Procure the S,R stereoisomer of 1-benzyl-5-oxopyrrolidine-2-carboxamide as the validated core scaffold for synthesizing potent calpain-1 inhibitors [1]. This scaffold has demonstrated clinical progression to Phase I for Alzheimer's Disease, providing a strong translational rationale for analog development [1].

Structure-Activity Relationship (SAR) Studies Focusing on P1 and P3 Modifications

Utilize this scaffold for systematic SAR exploration, as the P1 stereochemistry (IC50 0.078 μM for S,R vs. 31.8% inhibition for R,R at 1 μM) [1] and P3 benzyl moiety have been extensively characterized, providing a robust baseline for evaluating novel modifications [1].

Preclinical Efficacy Studies in Calpain-Dependent Pathological Models

Employ derivatives of this scaffold in preclinical models of neurodegeneration, cardiac hypertrophy, or neurotrauma, where calpain dysregulation is implicated [1]. The clinical validation of the parent scaffold reduces the risk of translational failure due to pharmacokinetic or metabolic issues [1].

Metabolic Stability Optimization of α-Ketoamide Inhibitors

Incorporate this scaffold into research programs aimed at overcoming carbonyl reduction-mediated metabolism, as it was specifically designed to mitigate this liability and achieve enhanced metabolic stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-5-oxopyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.